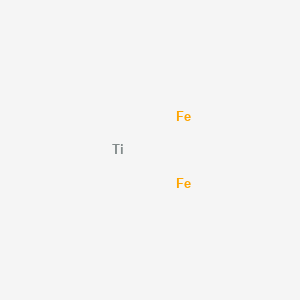
Einecs 234-680-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, compound with titanium (2:1), is an intermetallic compound that combines iron and titanium in a 2:1 ratio. This compound is known for its unique properties, including high strength, corrosion resistance, and excellent thermal stability. It is widely used in various industrial applications, particularly in the fields of materials science and engineering.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iron, compound with titanium (2:1), can be achieved through various methods. One common approach is the solid-state reaction method, where iron and titanium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures in a controlled atmosphere. This process typically involves heating the mixture to temperatures ranging from 800°C to 1200°C to facilitate the formation of the intermetallic compound .
Industrial Production Methods
In industrial settings, the production of iron, compound with titanium (2:1), often involves advanced techniques such as mechanical alloying and spark plasma sintering. Mechanical alloying involves the repeated fracturing and cold welding of the metal powders in a high-energy ball mill, resulting in a homogeneous mixture. Spark plasma sintering, on the other hand, uses pulsed electric currents to rapidly heat and consolidate the powder mixture, producing dense and uniform intermetallic compounds .
化学反応の分析
Types of Reactions
Iron, compound with titanium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of iron oxides and titanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide. These reactions often lead to the formation of metallic iron and titanium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides, metallic forms, and substituted intermetallic compounds. These products have diverse applications in different fields, including catalysis, materials science, and energy storage .
科学的研究の応用
Iron, compound with titanium (2:1), has numerous scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: In biological research, iron-titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s biocompatibility and corrosion resistance make it suitable for use in medical implants and prosthetics.
Industry: In industrial applications, iron, compound with titanium (2:1), is used in the production of high-strength alloys, coatings, and composites.
作用機序
The mechanism of action of iron, compound with titanium (2:1), is primarily based on its electronic structure and bonding characteristics. The compound’s unique arrangement of iron and titanium atoms allows for efficient electron transfer and catalytic activity. In catalytic applications, the compound facilitates the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity .
At the molecular level, the compound interacts with various molecular targets and pathways, depending on the specific application. For example, in catalytic reactions, the compound’s surface sites provide active centers for the adsorption and activation of reactants. In biological applications, the compound’s magnetic properties enable its use in targeted drug delivery and imaging .
類似化合物との比較
Iron, compound with titanium (2:1), can be compared with other similar intermetallic compounds, such as iron, compound with titanium (1:1) and iron, compound with titanium (1:2). While these compounds share some common properties, iron, compound with titanium (2:1), stands out due to its higher titanium content, which imparts enhanced corrosion resistance and thermal stability .
List of Similar Compounds
- Iron, compound with titanium (1:1)
- Iron, compound with titanium (1:2)
- Iron-manganese-titanium compounds
- Iron-nickel-titanium compounds
These similar compounds have their own unique properties and applications, but iron, compound with titanium (2:1), is particularly valued for its combination of strength, corrosion resistance, and catalytic activity .
特性
CAS番号 |
12023-40-4 |
|---|---|
分子式 |
Fe2Ti |
分子量 |
159.56 g/mol |
IUPAC名 |
iron;titanium |
InChI |
InChI=1S/2Fe.Ti |
InChIキー |
BFJYQEPWZIFNMO-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


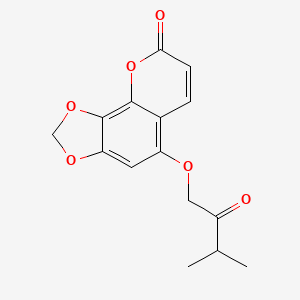
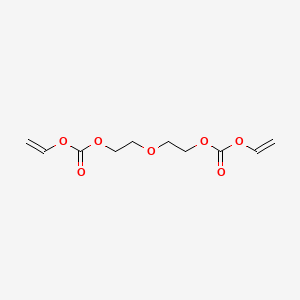
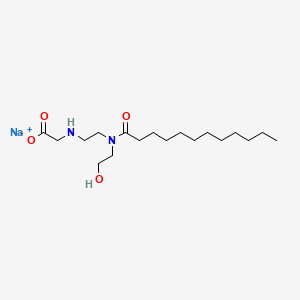


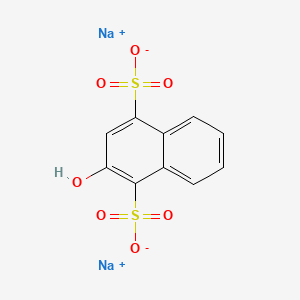
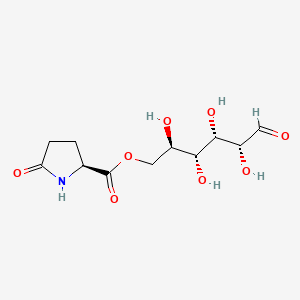
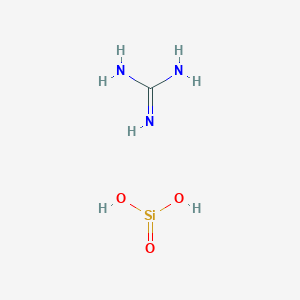
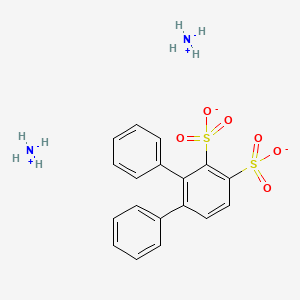
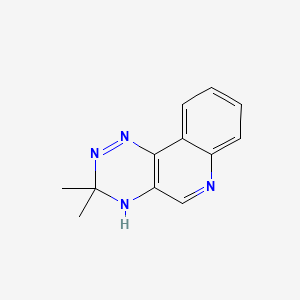
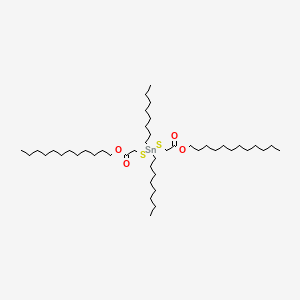
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)


